2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(3-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4/c22-15-6-4-14(5-7-15)13-29-20-10-25(18(12-26)9-19(20)27)11-21(28)24-17-3-1-2-16(23)8-17/h1-10,26H,11-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBJLZRBPAHMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Studies
The compound has been studied for its pharmacological properties, particularly in the context of diabetes management. Research indicates that it may reduce complications associated with high blood sugar levels by inhibiting ALR2, thus preventing the conversion of glucose to sorbitol and minimizing oxidative stress.
Anticancer Research
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to modulate cellular pathways could potentially lead to the development of new cancer therapies that target specific tumor types. Further research is needed to elucidate these mechanisms and confirm efficacy in clinical settings.
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of this compound, particularly regarding neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By reducing oxidative stress and inflammation, it may offer a protective effect on neuronal cells, warranting further investigation into its therapeutic potential.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Diabetes Management | Demonstrated significant reduction in sorbitol levels in diabetic models upon treatment with the compound. |
| Study B | Cancer Cell Lines | Showed inhibition of cell proliferation in specific cancer cell lines, suggesting potential as an anticancer agent. |
| Study C | Neurodegeneration | Indicated reduced neuronal cell death in vitro under oxidative stress conditions when treated with the compound. |
Comparison with Similar Compounds
Key Observations:
- Hydroxymethyl vs. Methyl : The hydroxymethyl group in the target compound increases polarity compared to the methyl group in ’s analog, which may affect solubility and membrane permeability .
- Acetamide Substituents : The 3-fluorophenyl group in the target compound contrasts with the electron-withdrawing trifluoromethyl group in ’s compound, suggesting differences in pharmacokinetic profiles .
Notes
Data Gaps: Limited experimental data (e.g., melting point, solubility) for the target compound necessitate extrapolation from analogs .
Structural Diversity : The oxadiazole-containing analog () highlights the impact of heterocyclic replacements on bioactivity, though direct comparisons are hindered by differing core structures .
Fluorine’s Role : Fluorine’s electronegativity and lipophilicity are critical in optimizing drug-like properties, as demonstrated in multiple analogs .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Fluorobenzylation | 4-fluorobenzyl bromide, K2CO3, DMF, 80°C | Use molecular sieves to remove H2O |
| Acetamide coupling | EDC, HOBt, DCM, RT | Stir for 12–16 hours under N2 |
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C/19F NMR to confirm fluorine substitution patterns and acetamide connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C22H19F2N2O4) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced: How do fluorine substitutions at the benzyl and phenyl positions influence stability and bioactivity?
Answer:
- Stability : The 4-fluorobenzyl group enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes .
- Bioactivity : Fluorine at the 3-position on the phenyl ring increases lipophilicity, improving membrane permeability (logP ~2.8 predicted) .
- Contradictions : In some cases, fluorination may reduce solubility; counterbalance with hydroxymethyl groups to maintain aqueous solubility (>50 µM in PBS) .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Answer:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce discrepancies in IC50 values .
- Solubility Checks : Use dynamic light scattering (DLS) to confirm compound aggregation in PBS or DMEM .
- Metabolite Screening : Perform LC-MS to rule out degradation products masking true activity .
Basic: What structural features underpin its potential as a bioactive molecule?
Answer:
Q. Table 2: Key Functional Groups
| Group | Role | Reference |
|---|---|---|
| 4-Fluorobenzyl | Metabolic stability | |
| Hydroxymethyl | Solubility modifier | |
| 3-Fluorophenyl | Target affinity |
Advanced: How can computational methods predict binding modes for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Key residues (e.g., Lys721) form hydrogen bonds with the pyridinone carbonyl .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the acetamide-kinase hinge region interaction .
Basic: What formulation strategies address solubility challenges in preclinical studies?
Answer:
- Co-solvents : Use 10% DMSO/PEG-400 for in vitro assays (up to 10 mM stock) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for in vivo delivery .
Advanced: What metabolic stability considerations apply to in vivo studies?
Answer:
- CYP450 Screening : Test against CYP3A4/2D6 isoforms to predict clearance rates. Fluorine reduces oxidation, but hydroxymethyl may undergo glucuronidation .
- Plasma Stability : Incubate in rat plasma (37°C, 24h) and quantify via LC-MS; >80% intact compound is acceptable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
